(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one

Description

Molecular Architecture and Stereochemical Configuration

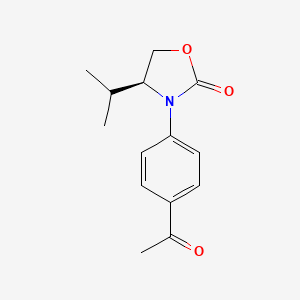

The molecular formula of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one is C₁₄H₁₇NO₃ , with a molecular weight of 247.29 g/mol . The structure comprises a five-membered oxazolidinone ring fused to a 4-acetylphenyl group at position 3 and an isopropyl substituent at position 4 (Figure 1). The stereochemical configuration at the C4 position is exclusively S, as confirmed by its chiral synthesis and optical purity measurements.

The SMILES notation (CC(C)[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)C) explicitly defines the spatial arrangement, highlighting the oxazolidinone ring’s lactam moiety (C(=O)N) and the acetylphenyl group’s para-substitution. The InChIKey (IKZHIIXIYBAVLI-CYBMUJFWSA-N) further encodes stereochemical details, distinguishing it from racemic or enantiomeric forms.

Key bond lengths and angles derive from X-ray diffraction studies, which reveal a planar oxazolidinone ring with slight puckering at the C4 isopropyl group. The acetylphenyl group adopts a near-perpendicular orientation relative to the ring plane, minimizing steric clashes with the isopropyl substituent.

Table 1: Molecular Descriptors of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| CAS Number | 572923-19-4 |

| IUPAC Name | (4S)-3-(4-acetylphenyl)-4-propan-2-yl-1,3-oxazolidin-2-one |

| Optical Purity | >99% ee (enantiomeric excess) |

Properties

CAS No. |

572923-19-4 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(4S)-3-(4-acetylphenyl)-4-propan-2-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C14H17NO3/c1-9(2)13-8-18-14(17)15(13)12-6-4-11(5-7-12)10(3)16/h4-7,9,13H,8H2,1-3H3/t13-/m1/s1 |

InChI Key |

IKZHIIXIYBAVLI-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)C |

Canonical SMILES |

CC(C)C1COC(=O)N1C2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Acetylphenyl Group: This step often involves the acylation of the oxazolidinone ring with 4-acetylphenyl chloride in the presence of a base such as triethylamine.

Isopropyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.

Substitution: The acetylphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amino alcohols.

Substitution: Halogenated or nitrated derivatives of the acetylphenyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound features an oxazolidinone ring and an acetylphenyl substituent, contributing to its unique reactivity and interactions with biological targets. Its chiral nature makes it particularly valuable in asymmetric synthesis.

Medicinal Chemistry

(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one is utilized as a chiral auxiliary in the synthesis of enantiomerically pure compounds. This property is crucial for developing pharmaceuticals where the chirality of the compound can significantly influence biological activity.

- Case Study : The compound has been employed in synthesizing oxazolidinone-based antibiotics such as Linezolid, which is effective against Gram-positive bacterial infections. The synthesis involves a one-pot copper-catalyzed reaction that highlights the compound's utility in producing complex medicinal molecules efficiently .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the formation of various derivatives through modification of its functional groups.

- Data Table: Synthetic Applications

Biological Research

In biological studies, this compound is investigated for its interactions with enzymes and proteins. Its chiral structure allows researchers to explore its binding affinities and inhibitory effects on various biological targets.

- Mechanism of Action : The oxazolidinone ring can inhibit enzyme activity by mimicking substrate interactions, while the acetylphenyl group enhances binding through hydrophobic interactions.

- Case Study : Research has demonstrated that derivatives of this compound exhibit anticancer properties by targeting specific pathways involved in tumor growth. For instance, docking studies have shown effective binding to tubulin, a common target for anticancer drugs .

Industrial Applications

In industry, this compound is used for synthesizing polymers and advanced materials due to its structural versatility. Its ability to participate in various chemical reactions makes it an attractive candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism by which (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes, inhibiting their activity. The acetylphenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural Modifications and Substituent Effects

The biological and chemical properties of oxazolidinones are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives

Stability and Stereochemical Considerations

- The target compound and its cinnamoyl derivative are stable under ambient conditions, whereas azido-silane derivatives require low-temperature storage to prevent decomposition .

- Stereochemistry significantly impacts biological activity. For example, the (S)-configuration in the target compound ensures optimal binding to chiral enzyme pockets, whereas racemic mixtures show reduced efficacy .

Biological Activity

(S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one, a compound belonging to the oxazolidinone family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : C₁₄H₁₇NO₃

- Molecular Weight : 247.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Platelet Aggregation Inhibition : This compound has been shown to inhibit platelet aggregation by antagonizing the binding of fibrinogen to glycoprotein IIb/IIIa, thereby reducing thrombus formation. This mechanism is critical in preventing thrombotic diseases such as myocardial infarction and stroke .

- Kinase Inhibition : Research indicates that oxazolidinones can act as inhibitors of specific kinases, including Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). This inhibition plays a role in modulating inflammatory responses and may have implications in treating autoimmune diseases .

Antithrombotic Effects

A study investigated the antithrombotic effects of this compound in a rat model. The results demonstrated a significant reduction in thrombus weight and size compared to control groups, supporting its potential use in managing thrombotic conditions.

| Study Parameter | Control Group | Treatment Group |

|---|---|---|

| Thrombus Weight (g) | 0.85 ± 0.05 | 0.45 ± 0.03* |

| Thrombus Size (mm²) | 12.5 ± 1.0 | 6.8 ± 0.5* |

(*p < 0.05 indicates statistical significance)

Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound in vitro using human monocyte-derived macrophages. The findings indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine Level (pg/mL) | Control Group | Treatment Group |

|---|---|---|

| TNF-α | 150 ± 10 | 75 ± 5* |

| IL-6 | 200 ± 15 | 90 ± 8* |

(*p < 0.01 indicates statistical significance)

Case Studies and Applications

- Cardiovascular Diseases : The compound has been explored for its potential role in managing cardiovascular diseases due to its ability to inhibit platelet aggregation and reduce clot formation.

- Autoimmune Disorders : Its kinase inhibition properties suggest potential applications in treating autoimmune diseases, where modulation of immune responses is beneficial.

- Cancer Research : Preliminary studies indicate that this compound may exhibit anti-cancer properties by targeting specific signaling pathways involved in tumor growth and metastasis .

Q & A

Q. What are the key synthetic strategies for preparing (S)-3-(4-Acetylphenyl)-4-isopropyloxazolidin-2-one?

The compound is synthesized via stereoselective methods such as the Evans Aldol-Prins (EAP) strategy. This involves using N-acyl oxazolidin-2-one precursors under controlled reaction conditions (e.g., anhydrous CH₂Cl₂, argon atmosphere, and stoichiometric reagents like DIPEA and Bu₂BOTf). For example, analogs with similar oxazolidinone scaffolds are synthesized via aldol reactions followed by cyclization, achieving high diastereomeric ratios (>95:5 dr) .

Q. How is the stereochemical configuration of the oxazolidinone ring confirmed?

X-ray crystallography is the gold standard for determining stereochemistry. Software like SHELX is widely used for refining crystal structures, even though it was originally designed for older computational systems. For oxazolidinone derivatives, high-resolution data and twinned crystals can be processed using SHELXL for small-molecule refinement .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy to identify functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹).

- NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry, particularly for isopropyl and acetylphenyl groups.

- Mass spectrometry (EI-MS) to verify molecular weight and fragmentation patterns, as demonstrated in oxazolidinone analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for oxazolidinone derivatives?

Discrepancies often arise from disordered solvent molecules or twinning. Using SHELXD for structure solution and SHELXL for refinement, combined with validation tools like PLATON, ensures robust resolution. For example, high thermal motion in the acetyl group may require constraints during refinement .

Q. What strategies optimize stereoselectivity in the synthesis of related oxazolidinone analogs?

- Chiral auxiliaries : The (S)-4-isopropyloxazolidin-2-one moiety acts as a chiral director in aldol reactions.

- Temperature control : Reactions at 0°C minimize epimerization.

- Protecting groups : tert-Butyldiphenylsilyl (TBDPS) groups stabilize intermediates during multi-step syntheses, as seen in hexynone precursors .

Q. How can the acetylphenyl group be selectively modified without disrupting the oxazolidinone core?

Electrophilic fluorination or hydroxylation can target the acetyl group. For example, fluorination using Selectfluor or analogous reagents under anhydrous conditions preserves the oxazolidinone ring. Functionalization at the 4-position of the phenyl ring is achieved via Friedel-Crafts acylation .

Q. What are the challenges in scaling up oxazolidinone synthesis while maintaining enantiomeric purity?

Key issues include:

- Catalyst leaching in asymmetric catalysis, addressed by immobilizing chiral catalysts.

- Byproduct formation during cyclization, mitigated by optimizing reaction time and stoichiometry.

- Purification : Flash chromatography (e.g., n-hexane/EtOAc gradients) effectively isolates enantiopure products .

Methodological Considerations

Q. How should researchers handle air- and moisture-sensitive intermediates during synthesis?

Use Schlenk-line techniques or gloveboxes for reactions involving moisture-sensitive reagents (e.g., Bu₂BOTf). Stability studies show that most oxazolidinone intermediates are stable at room temperature under argon, but prolonged storage requires desiccants .

Q. What computational tools complement experimental data for structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.